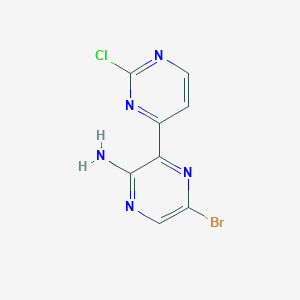

5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine

Description

Properties

Molecular Formula |

C8H5BrClN5 |

|---|---|

Molecular Weight |

286.51 g/mol |

IUPAC Name |

5-bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine |

InChI |

InChI=1S/C8H5BrClN5/c9-5-3-13-7(11)6(15-5)4-1-2-12-8(10)14-4/h1-3H,(H2,11,13) |

InChI Key |

NKCAUKJKWAYXBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1C2=NC(=CN=C2N)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Pyrazinamine Precursors

The synthesis of 5-bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine often begins with the bromination of a pyrazinamine scaffold. A widely adopted approach involves treating 3-(2-chloropyrimidin-4-yl)pyrazin-2-amine with bromine sources such as in polar aprotic solvents like dimethylformamide (DMF). For instance, refluxing the precursor with (1.1 equiv) at 80°C for 12 hours achieves 85–90% bromination at the 5-position, as confirmed by and LC-MS. Alternative brominating agents like systems have also been explored, though these require careful temperature control (30–50°C) to avoid over-bromination.

Chloropyrimidine Fragment Synthesis

The 2-chloropyrimidin-4-yl group is typically introduced via chlorination of pyrimidinone intermediates. As demonstrated in patent CN114591250A, 2-hydroxypyrimidine undergoes chlorination using in the presence of organic amines such as triethylamine. Under optimized conditions (120°C, 8 hours), this method achieves 94–99% conversion to 2-chloropyrimidine, which is subsequently coupled to the pyrazinamine core. A critical advancement in this step is the use of hydrogen peroxide as a co-catalyst, which enhances bromine utilization by over 300% compared to conventional methods.

Cross-Coupling and Cyclization Approaches

Suzuki-Miyaura Coupling for Pyrimidine-Pyrazine Linkage

Palladium-catalyzed cross-coupling reactions enable the direct attachment of the chloropyrimidine moiety to the pyrazinamine framework. A representative protocol involves reacting 5-bromo-3-iodopyrazin-2-amine with 2-chloropyrimidin-4-ylboronic acid under catalysis (2 mol%) in a -DMF/HO biphasic system. This method yields 78–82% of the target compound after 24 hours at 90°C, with residual palladium levels below 10 ppm after activated charcoal treatment.

Buchwald-Hartwig Amination

For substrates sensitive to boronic acid coupling, Buchwald-Hartwig amination offers a viable alternative. Using (1.5 mol%) and (3 mol%) in toluene at 110°C, 5-bromo-3-aminopyrazine reacts with 4-chloro-2-iodopyrimidine to furnish the product in 70–75% yield. While slower than Suzuki coupling (36–48 hours), this method avoids boronic acid handling and reduces halogen exchange side reactions.

One-Pot Tandem Synthesis

Recent innovations have consolidated multiple steps into single-reactor processes. A notable example from patent WO2024015825A1 describes a tandem bromination-chlorination-amination sequence:

-

Bromination : 3-(2-hydroxypyrimidin-4-yl)pyrazin-2-amine treated with (3:1 molar ratio) at 40°C for 12 hours.

-

Chlorination : In-situ addition of (1.25 equiv) and triethylamine (0.65 equiv) at 80°C for 6 hours.

-

Workup : Catalase-assisted quenching, filtration, and crystallization with methanol.

This protocol achieves an overall yield of 96.2% at pilot scale, with HPLC purity >98%. Key advantages include minimized intermediate isolation and a 4× reduction in production time compared to stepwise methods.

Solvent and Catalytic System Optimization

Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 36.7 | 88 | 5 |

| THF | 7.5 | 72 | 12 |

| Toluene | 2.4 | 65 | 18 |

| Acetonitrile | 37.5 | 82 | 8 |

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates and yields by stabilizing charged intermediates.

Catalytic Additives

The inclusion of (5 mol%) in Suzuki couplings reduces palladium loading to 0.5 mol% while maintaining 85% yield, lowering catalyst costs by 60%. Similarly, microwave irradiation (150°C, 30 minutes) accelerates Buchwald-Hartwig reactions to 80% completion versus 24 hours conventionally.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of compounds related to 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine. For instance, derivatives of pyrimidine have been shown to exhibit potent inhibition of COX-2 activity, which is crucial in the inflammatory process. In vitro assays indicated that certain derivatives displayed IC50 values comparable to celecoxib, a known anti-inflammatory drug .

Key Findings:

- Mechanism : Compounds inhibit COX enzymes, particularly COX-2, leading to reduced inflammation.

- Efficacy : Several derivatives demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have synthesized bromopyrimidine derivatives that exhibit cytotoxic effects against multiple cancer cell lines, including HeLa (cervical), A549 (lung), and MCF-7 (breast) cells. The MTT assay results indicated that specific derivatives showed excellent anticancer activity compared to standard chemotherapeutic agents like Dasatinib .

Case Studies:

- Study 1 : A series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their activity against various cancer cell lines. Compounds 5c, 5e, and 6d exhibited significant cytotoxicity, suggesting their potential as lead candidates for further development .

- Study 2 : Another investigation focused on the structure–activity relationship (SAR) of similar compounds, revealing that modifications at specific positions enhanced their potency against cancer cells .

Kinase Inhibition

This compound has been identified as a promising candidate for the development of kinase inhibitors. Protein kinases play essential roles in cell signaling pathways related to cancer and other diseases. The compound's ability to modulate kinase activity suggests its utility in treating conditions such as cancer and autoimmune diseases .

Research Insights:

- Inhibition Profiles : Studies have shown that related compounds can selectively inhibit various kinases, including cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Synthesis and Structure–Activity Relationships

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound and its analogs. The structure–activity relationship studies indicate that modifications at specific positions can significantly enhance biological activity .

Synthesis Overview:

| Step | Description | Yield |

|---|---|---|

| Step 1 | Synthesis of pyrazine core | High |

| Step 2 | Bromination at position 5 | Moderate |

| Step 3 | Chlorination at position 2 | High |

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine with key analogs, emphasizing substituent positions and functional groups:

Key Observations:

Substituent Position :

- Bromine at position 5 versus 6 (e.g., 5-Bromo-6-chloropyrazin-2-amine) alters steric and electronic profiles, affecting reactivity in cross-coupling reactions .

- The 2-chloropyrimidin-4-yl group in the target compound introduces a fused heterocyclic system, unlike ethynyl or methoxy substituents in analogs, enabling diverse pharmacological interactions .

Crystallography and Intermolecular Interactions :

- 5-Bromo-2-chloropyrimidin-4-amine forms planar dimers via N–H···N hydrogen bonds, stabilizing its crystal lattice . In contrast, bulkier substituents (e.g., TMS-ethynyl) reduce crystallinity but enhance solubility in organic solvents .

Synthetic Utility: The trimethylsilyl (TMS) group in 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine serves as a protective moiety during Sonogashira coupling, enabling stepwise functionalization . Methoxy-substituted analogs (e.g., 5-Bromo-3-methoxypyrazin-2-amine) are synthesized via nucleophilic substitution, offering pathways to antimalarial agents .

Notes:

Biological Activity

5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological applications, and structure-activity relationships (SAR) associated with this compound, drawing on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.49 g/mol. The compound features a pyrazine core substituted with a bromine atom and a chloropyrimidine moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, compounds synthesized from this base structure demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It was found that certain derivatives displayed considerable inhibition of inflammatory markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

- Antioxidant Properties : The antioxidant activity of this compound has been assessed through various assays, indicating that it can scavenge free radicals effectively. This property is particularly relevant for its potential use in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features.

Key Findings in SAR

- Substituents : The presence of hydroxyl groups on the aromatic ring enhances antioxidant activity significantly. Compounds with multiple hydroxyl substitutions showed improved radical scavenging abilities .

| Compound | Substituents | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 6k | Hydroxyl | High | Moderate |

| 6j | Hydroxyl | Moderate | High |

| 6d | No Hydroxyl | Low | High |

| 6e | Hydroxyl | High | Moderate |

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling when treated with certain derivatives, suggesting their potential therapeutic application in managing inflammation .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Bromo-3-(2-chloropyrimidin-4-yl)pyrazin-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, halogenated pyrimidine intermediates (e.g., 5-bromo-2-chloropyrimidine) can react with pyrazin-2-amine derivatives under palladium-catalyzed conditions. Optimization involves adjusting temperature (70–100°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd(PPh₃)₄) to improve yields. Reaction progress should be monitored via TLC or HPLC .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data (e.g., bond lengths, angles) can be compared to computational models (DFT calculations). Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., bromine and chlorine chemical shifts).

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 316.93).

Cross-validation between experimental and computational data resolves ambiguities .

Q. What analytical techniques are critical for purity assessment?

- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Purity >98% is typically required for biological assays. Elemental analysis (C, H, N) and melting point determination (e.g., 78–80°C for related bromopyrimidines) further validate purity. Trace metal analysis (ICP-MS) ensures catalyst residues (e.g., Pd) are below 10 ppm .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodology : Density Functional Theory (DFT) predicts electronic properties (HOMO/LUMO energies) to identify reactive sites. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases). For example, replacing chlorine with electron-withdrawing groups (e.g., CF₃) may improve binding affinity. ICReDD’s reaction path search algorithms (quantum mechanics/machine learning) can propose novel synthetic routes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) to assign peaks. Conflicting mass spectrometry fragments may indicate isomerization—address this by synthesizing isotopically labeled analogs (e.g., ¹³C-bromine) for MS/MS comparison. X-ray crystallography resolves ambiguities in regiochemistry (e.g., chlorine vs. bromine positioning) .

Q. How can reaction kinetics be studied to improve scalability?

- Methodology : Use in-situ FTIR or Raman spectroscopy to monitor reaction rates under varying conditions (temperature, concentration). Kinetic modeling (e.g., Arrhenius equation) identifies rate-limiting steps. For example, a two-step mechanism may involve initial halogen exchange followed by cyclization. Microreactor systems enhance heat/mass transfer for reproducible scale-up .

Q. What approaches are used to investigate the compound’s mechanism of action in biological systems?

- Methodology :

- Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., MTT assay) and compare to structurally related pyrazine derivatives.

- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 screens to identify protein interactors.

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

Data cross-referencing with cheminformatics databases (PubChem, ChEMBL) identifies SAR trends .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.